Chemical properties and structure of 6-(3-Boc-aminophenyl)-2-hydroxypyridine
Chemical properties and structure of 6-(3-Boc-aminophenyl)-2-hydroxypyridine
An In-Depth Technical Guide to 6-(3-Boc-aminophenyl)-2-hydroxypyridine: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Among these, pyridine and its derivatives have emerged as "privileged structures" due to their prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized pyridinone derivative: 6-(3-Boc-aminophenyl)-2-hydroxypyridine .
This compound integrates three key pharmacophoric elements: a 2-hydroxypyridine (or its tautomer, 2-pyridone) core, a phenyl ring, and a Boc-protected amine. The 2-pyridone moiety is a well-established scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and as a bioisostere for various functional groups.[3][4][5] The aminophenyl group provides a versatile handle for further chemical modification, while the tert-butyloxycarbonyl (Boc) protecting group allows for strategic manipulation of this reactivity during multi-step syntheses.[6]
This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the chemical structure, properties, synthesis, and potential applications of this molecule.
Chemical Structure and Properties
The chemical structure of 6-(3-Boc-aminophenyl)-2-hydroxypyridine, with the molecular formula C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol , is characterized by a central 2-hydroxypyridine ring connected at the 6-position to a phenyl ring, which is in turn substituted at the 3-position with a Boc-protected amine.
Tautomerism
An important structural feature of 2-hydroxypyridine is its existence in equilibrium with its tautomeric form, 2-pyridone. In most contexts, the pyridone form is the predominant tautomer. This tautomerism can influence the molecule's reactivity and its interactions with biological targets.
Caption: Tautomeric equilibrium of 6-(3-Boc-aminophenyl)-2-hydroxypyridine.
Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₆H₁₈N₂O₃ | Based on chemical structure. |
| Molecular Weight | 286.33 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in non-polar solvents; low solubility in water. | The presence of the polar hydroxypyridine and carbamate groups suggests solubility in polar organic solvents, while the overall size and the phenyl ring limit water solubility.[7][8] |
| pKa | ~9-11 (pyridinolic OH), >12 (amide NH) | The pKa of the pyridinolic proton is expected to be in the range of simple 2-hydroxypyridines. The carbamate NH is significantly less acidic. |
| LogP | 2.5 - 3.5 | Estimated based on the contributions of the lipophilic phenyl and Boc groups and the polar hydroxypyridine moiety. |
Spectroscopic Characterization (Predicted)
The structural features of 6-(3-Boc-aminophenyl)-2-hydroxypyridine would give rise to a distinct spectroscopic signature.
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¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, typically in the range of 6.5-8.5 ppm. A singlet for the nine equivalent protons of the tert-butyl group would be prominent around 1.5 ppm. The NH protons of the Boc-carbamate and the pyridone would likely appear as broad singlets.[9][10]
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the Boc group (around 150-155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).
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FT-IR (KBr): Key vibrational bands would include N-H stretching from the pyridone and carbamate groups (around 3200-3400 cm⁻¹), C=O stretching of the pyridone and carbamate (around 1650-1750 cm⁻¹), and C-N and C-O stretching frequencies.
-
Mass Spectrometry (ESI-MS): The parent ion would be observed at m/z 287.14 [M+H]⁺. A characteristic fragmentation would be the loss of the tert-butyl group or isobutylene, resulting in a fragment at m/z 231.09 or the loss of the entire Boc group (100 amu).
Synthesis of 6-(3-Boc-aminophenyl)-2-hydroxypyridine
The most logical and widely applicable synthetic strategy for constructing the 6-aryl-2-hydroxypyridine scaffold is the Suzuki-Miyaura cross-coupling reaction .[11][12][13] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.
Proposed Synthetic Pathway
A plausible synthesis involves the coupling of 6-bromo-2-hydroxypyridine with (3-(tert-butoxycarbonylamino)phenyl)boronic acid .
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.
Detailed Experimental Protocol (General)
This protocol is a generalized procedure based on established methods for Suzuki coupling reactions involving similar substrates.[14] Optimization of reaction conditions may be necessary.
Materials:
-
6-Bromo-2-hydroxypyridine (1.0 eq)
-
(3-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 6-bromo-2-hydroxypyridine, (3-(tert-butoxycarbonylamino)phenyl)boronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst to the flask, followed by the degassed solvent system.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-(3-Boc-aminophenyl)-2-hydroxypyridine.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a crucial element in the synthesis and subsequent use of this molecule.[6]
-
Amine Protection: It protects the nucleophilic amine on the phenyl ring from participating in unwanted side reactions during the Suzuki coupling or other synthetic transformations.[15]
-
Modulation of Properties: The Boc group increases the lipophilicity of the molecule, which can affect its solubility and chromatographic behavior.
-
Synthetic Handle: The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine.[6] This allows for further functionalization at this position, such as amide bond formation, alkylation, or sulfonylation.
Caption: Acid-catalyzed deprotection of the Boc group.
Potential Applications in Drug Discovery and Development
While specific biological activity data for 6-(3-Boc-aminophenyl)-2-hydroxypyridine is not widely published, its structural motifs suggest significant potential in several therapeutic areas. Pyridine and pyridinone derivatives are known to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][16]
As a Scaffold for Kinase Inhibitors
The 2-pyridone core is a known hinge-binding motif for various protein kinases. The ability to functionalize the molecule at the 3-aminophenyl position (after Boc deprotection) allows for the introduction of various side chains that can interact with other regions of the kinase active site, potentially leading to potent and selective inhibitors.
In the Development of PROTACs and Molecular Glues
The deprotected 6-(3-aminophenyl)-2-hydroxypyridine can serve as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The free amine provides a convenient point of attachment for linkers connected to an E3 ligase-binding moiety.
As a Fragment in Fragment-Based Drug Discovery (FBDD)
The core structure of 6-phenyl-2-hydroxypyridine can be considered a valuable fragment for screening against various biological targets. The Boc-protected amine allows for the exploration of structure-activity relationships (SAR) by synthesizing a library of derivatives with different substituents at this position.
Safety and Handling
As with any chemical compound in a research setting, proper safety precautions should be observed when handling 6-(3-Boc-aminophenyl)-2-hydroxypyridine and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Precursors: The starting materials, such as 6-bromo-2-hydroxypyridine and boronic acids, should be handled with care according to their specific safety data sheets (SDS). Palladium catalysts can be toxic and should be handled with appropriate caution.
Conclusion
6-(3-Boc-aminophenyl)-2-hydroxypyridine is a strategically designed molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is readily achievable through robust and well-established methods like the Suzuki-Miyaura cross-coupling. The presence of the versatile 2-pyridone core, coupled with a strategically placed and protected amine, provides a platform for the development of a diverse range of novel compounds targeting various disease areas. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
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